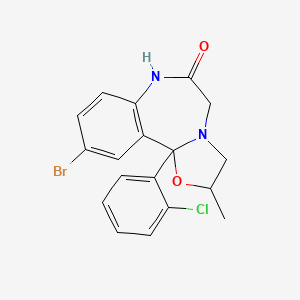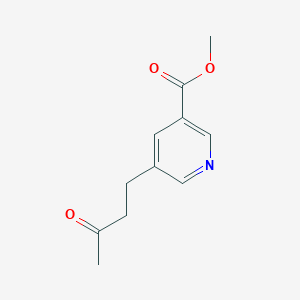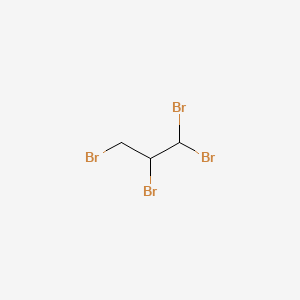
1,1,2,3-Tetrabromopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4 It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms
Preparation Methods
1,1,2,3-Tetrabromopropane can be synthesized through the bromination of propyne. The reaction involves the addition of bromine to propyne, resulting in the formation of this compound. The reaction conditions typically include the use of bromine as a reagent and a suitable solvent to facilitate the reaction .
Chemical Reactions Analysis
1,1,2,3-Tetrabromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,3-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,2,3-Tetrabromopropane involves its interaction with various molecular targets. In substitution reactions, it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atoms. In elimination reactions, it can form alkenes through the removal of bromine atoms under basic conditions .
Comparison with Similar Compounds
1,1,2,3-Tetrabromopropane can be compared with other similar compounds such as:
1,1,2,2-Tetrabromopropane: This compound has a similar structure but with a different arrangement of bromine atoms.
1,2,2,3-Tetrabromopropane: Another isomer with a different bromine substitution pattern.
The uniqueness of this compound lies in its specific bromine arrangement, which influences its reactivity and applications .
Properties
CAS No. |
34581-76-5 |
|---|---|
Molecular Formula |
C3H4Br4 |
Molecular Weight |
359.68 g/mol |
IUPAC Name |
1,1,2,3-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c4-1-2(5)3(6)7/h2-3H,1H2 |
InChI Key |
FCMPIAVBSFMMDT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
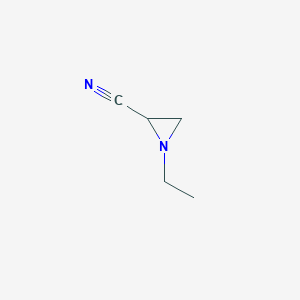

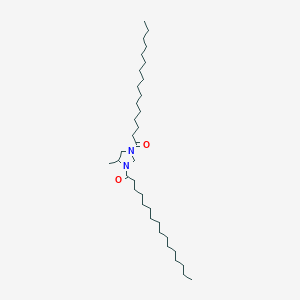
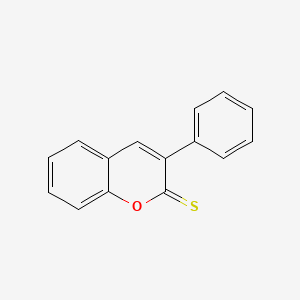
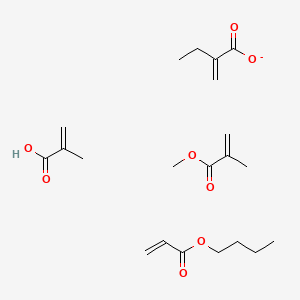
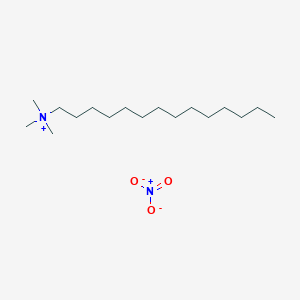
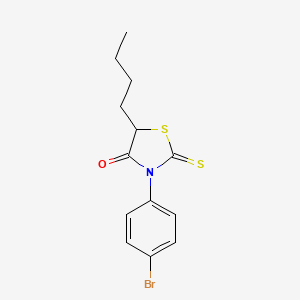
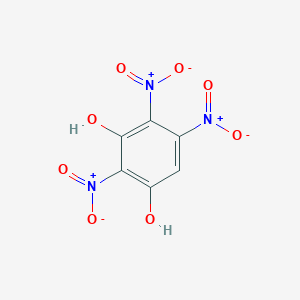
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
